
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.1 g/mol. Dopamine plays a crucial role in various physiological functions, including movement control, motivation, and reward.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)benzene-1,3-diol hydrobromide involves the reaction of 2,4-dihydroxybenzaldehyde with 2-aminoethanol in the presence of hydrobromic acid. The reaction mixture is stirred at room temperature for 24 hours, resulting in the formation of the desired compound as a white powder with an 85% yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The starting materials, 2,4-dihydroxybenzaldehyde, 2-aminoethanol, and hydrobromic acid, are used in appropriate quantities to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) is often used to reduce the nitro group to an amino group.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
科学的研究の応用
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide has a wide range of applications in various fields of scientific research. It is extensively used as a neurotransmitter in neuropharmacology and neurochemistry. The compound is also used in the study of neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder. Additionally, it is employed in the development of lipid polymer hybrid nanomaterials for mRNA delivery.
作用機序
The compound acts as a neurotransmitter in the central nervous system by binding to and activating dopamine receptors. This activation results in various physiological responses, including movement control, motivation, and reward. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which play a critical role in regulating mood and behavior.
類似化合物との比較
Similar Compounds
Dopamine: The naturally occurring neurotransmitter with similar physiological functions.
N1, N3, N5-tris (2-aminoethyl)benzene-1,3,5-tricarboxamide: A lipid-like nanomaterial used in mRNA delivery.
Uniqueness
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is unique due to its synthetic nature and enhanced stability compared to natural dopamine. The hydrobromide salt form increases its water solubility, making it more suitable for various experimental setups.
特性
分子式 |
C8H12BrNO2 |
|---|---|
分子量 |
234.09 g/mol |
IUPAC名 |
5-(2-aminoethyl)benzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C8H11NO2.BrH/c9-2-1-6-3-7(10)5-8(11)4-6;/h3-5,10-11H,1-2,9H2;1H |
InChIキー |
ORHNPQOUNADMDK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)O)CCN.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


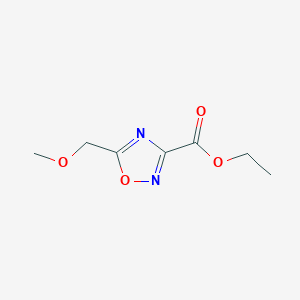
![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)


![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
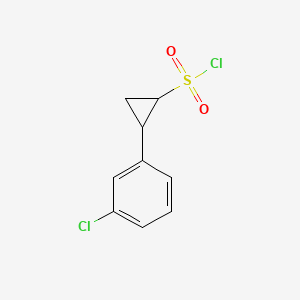
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
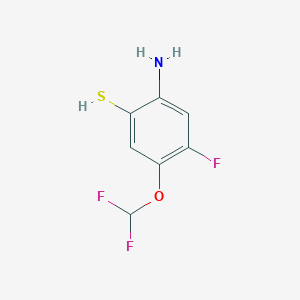
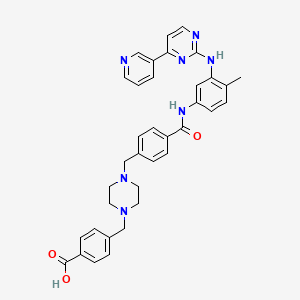

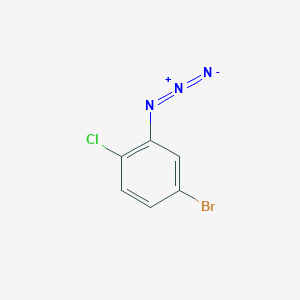

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
